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Compound of Interest

Compound Name: PF-06843195

Cat. No.: B8216121

This technical support center provides troubleshooting guides and frequently asked questions
(FAQs) for researchers, scientists, and drug development professionals working to improve the
oral bioavailability of the selective PI3Ka inhibitor, PF-06843195.

Frequently Asked Questions (FAQS)

Q1: What is the reported oral bioavailability of PF-06843195 and what are the potential limiting
factors?

Al: The oral bioavailability of PF-06843195 has been reported to be approximately 25% in rats.
[1][2] Several factors can contribute to incomplete oral bioavailability. For PF-06843195, a key
limiting factor is its low aqueous solubility. While its permeability is considered excellent, its
poor solubility can hinder its dissolution in the gastrointestinal tract, thereby reducing the
amount of drug available for absorption.[3] Additionally, the compound exhibits high plasma
clearance, which can also contribute to reduced overall exposure after oral administration.[1]

Q2: What are the known physicochemical properties of PF-06843195 relevant to its oral
absorption?

A2: Understanding the physicochemical properties of PF-06843195 is crucial for developing
strategies to enhance its oral bioavailability. Key properties are summarized in the table below.
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Implication for Oral

Property Value ] I
Bioavailability
) Within the range suitable for
Molecular Weight 498.46 g/mol )
oral absorption.
Indicates moderate lipophilicity,
LogD (pH 7.4) 1.9 which is generally favorable for
membrane permeability.[3]
Kinetic: 1.3 pg/mL (pH 7.4) Very low solubility is a
Aqueous Solubility Thermodynamic: 6.2 pg/mL significant barrier to dissolution
(pH 7.4) and absorption.

High permeability suggests
b bili Excellent (RRCK =18 x 10~° that once dissolved, the drug
ermeabili
Y cmsT?) can readily cross the intestinal

membrane.

Q3: What are the recommended formulation strategies to improve the oral bioavailability of PF-
068431957

A3: Given that the primary hurdle for PF-06843195 oral bioavailability is its low solubility,
formulation strategies should focus on enhancing its dissolution rate and apparent solubility in
the gastrointestinal fluid. The following approaches are recommended:

o Amorphous Solid Dispersions (ASDs): This is a highly effective technique for improving the
solubility of poorly water-soluble drugs. By dispersing PF-06843195 in a polymeric carrier in
an amorphous state, its apparent solubility and dissolution rate can be significantly
increased.

e Nanosuspensions: Reducing the particle size of PF-06843195 to the nanometer range can
dramatically increase the surface area available for dissolution, leading to a faster dissolution
rate and improved bioavailability.

 Lipid-Based Drug Delivery Systems (LBDDS): Formulating PF-06843195 in lipid-based
systems, such as Self-Emulsifying Drug Delivery Systems (SEDDS), can improve its
solubilization in the gastrointestinal tract and enhance its absorption.
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Troubleshooting Guides

Problem 1: Low and variable in vivo exposure observed in preclinical species.

Possible Cause: Poor and erratic dissolution of the crystalline form of PF-06843195 in the
gastrointestinal tract.

Troubleshooting Steps:

» Characterize the solid state: Confirm the crystalline nature of the drug substance using
techniques like X-ray powder diffraction (XRPD) and differential scanning calorimetry (DSC).

o Evaluate formulation approaches:

o Amorphous Solid Dispersion: Prepare an ASD of PF-06843195 with a suitable polymer
(e.g., HPMC-AS, PVP VAG4).

o Nanosuspension: Develop a nanosuspension formulation and characterize its particle size
and stability.

o Lipid-Based Formulation: Investigate the solubility of PF-06843195 in various lipids and
surfactants to develop a SEDDS formulation.

e Perform in vitro dissolution testing: Compare the dissolution profiles of the different
formulations against the crystalline drug in biorelevant media (e.g., FaSSIF, FeSSIF).

e Conduct a pilot in vivo pharmacokinetic study: Dose the most promising formulation(s) to a
small group of animals and compare the pharmacokinetic profile to that of a simple
suspension of the crystalline drug.

Problem 2: Difficulty in preparing a stable amorphous solid dispersion of PF-06843195.
Possible Cause: Recrystallization of the amorphous drug during preparation or storage.
Troubleshooting Steps:

o Polymer selection: Screen a variety of polymers with different properties (e.g., glass
transition temperature, miscibility with the drug) to find the most effective stabilizer.
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e Drug loading: Optimize the drug-to-polymer ratio. Higher polymer content generally leads to
better stability but lower drug loading.

e Manufacturing process:

o Spray Drying: Optimize process parameters such as inlet temperature, feed rate, and
solvent system to ensure rapid solvent removal and formation of a stable amorphous
dispersion.

o Hot Melt Extrusion (HME): Optimize temperature, screw speed, and residence time to
ensure complete miscibility of the drug and polymer without causing thermal degradation.

 Stability testing: Store the prepared ASDs under accelerated stability conditions (e.g.,
40°C/75% RH) and monitor for recrystallization using XRPD and DSC.

Experimental Protocols
1. Preparation of an Amorphous Solid Dispersion (ASD) by Spray Drying

o Objective: To prepare an amorphous solid dispersion of PF-06843195 to enhance its
dissolution rate.

o Materials: PF-06843195, a suitable polymer (e.g., HPMCAS-HF), and a volatile organic
solvent (e.g., acetone/methanol mixture).

e Procedure:

o Dissolve PF-06843195 and the polymer in the solvent system at a predetermined ratio
(e.g., 25:75 drug to polymer).

o Set the parameters of the spray dryer (e.g., inlet temperature, atomization gas flow, feed
rate).

o Spray the solution into the drying chamber.

o Collect the dried powder from the cyclone.
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o Characterize the resulting powder for its solid state (XRPD), thermal properties (DSC),
and dissolution performance.

. In Vitro Dissolution Testing
Objective: To compare the dissolution profiles of different PF-06843195 formulations.
Apparatus: USP Apparatus 2 (Paddle).

Dissolution Medium: 900 mL of simulated gastric fluid (SGF) for the first 30 minutes, followed
by a change to fasted state simulated intestinal fluid (FaSSIF).

Procedure:

o Place the formulation (equivalent to a specific dose of PF-06843195) into the dissolution
vessel.

[e]

Rotate the paddle at a specified speed (e.g., 75 rpm) at 37°C.

o

Withdraw samples at predetermined time points (e.g., 5, 15, 30, 60, 90, 120 minutes).

[¢]

Analyze the concentration of PF-06843195 in the samples using a validated analytical
method (e.g., HPLC).

[¢]

Plot the percentage of drug dissolved against time.
. In Vivo Pharmacokinetic Study in Rats
Objective: To evaluate the oral bioavailability of a novel PF-06843195 formulation.
Animals: Male Sprague-Dawley rats.
Procedure:
o Fast the rats overnight prior to dosing.

o Administer the PF-06843195 formulation orally via gavage at a specific dose. A control
group should receive a suspension of the crystalline drug.
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o Collect blood samples from the tail vein at various time points (e.g., 0.25, 0.5, 1, 2, 4, 6, 8,
24 hours) post-dosing.

o Process the blood samples to obtain plasma.

o Analyze the plasma samples for PF-06843195 concentration using a validated LC-MS/MS
method.

o Calculate pharmacokinetic parameters such as Cmax, Tmax, and AUC using appropriate
software.

o Calculate the relative bioavailability of the test formulation compared to the control
suspension.

Visualizations
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Caption: Simplified PIBK/AKT/mTOR signaling pathway and the inhibitory action of PF-
06843195.
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Caption: Workflow for improving the oral bioavailability of PF-06843195.

Caption: Logical workflow for troubleshooting low in vivo exposure of PF-06843195.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of ress Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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